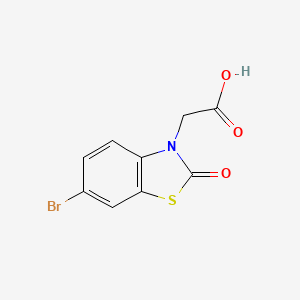

(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid, or 6-BBA, is an organic compound belonging to the family of benzothiazol-3-ylacetic acids. It is a highly reactive molecule that has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. 6-BBA is a versatile compound that can be used to study a wide range of biological processes, including enzyme activity, signal transduction, and gene expression. In

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

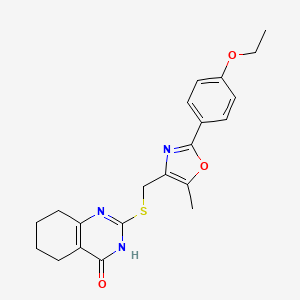

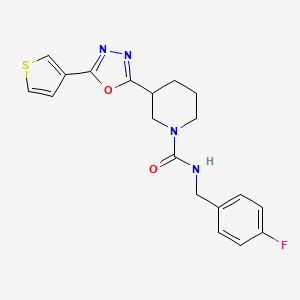

(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid serves as a pivotal precursor in the synthesis of a diverse array of chemical compounds. For instance, its application in creating new chromogenic anion receptors demonstrates its utility in detecting specific ions in mixed media, showcasing its importance in analytical chemistry (Tavallali, Rad, Parhami, & Abbasiyan, 2012). Additionally, its role in the development of imidazo[2,1-b]benzothiazole carboxylic and acetic acids underlines its significance in creating pharmacologically active molecules with potential anti-inflammatory and analgesic properties (Grandolini et al., 1993).

Pharmacological Activities

The compound's involvement in synthesizing imidazo[2,1-b]benzothiazole acids highlights its contribution to generating molecules with potential anti-inflammatory, analgesic, and ulcerogenic activities. This illustrates the compound's utility in medicinal chemistry and its potential for developing new therapeutic agents (Grandolini et al., 1993).

Chemical Sensing and Catalysis

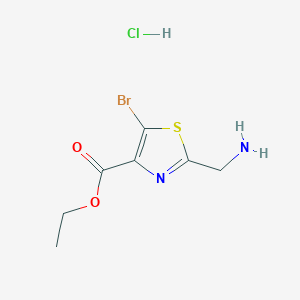

(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid is instrumental in the creation of fluorescent compounds for the selective determination of metal ions, such as Co2+. This application is crucial in developing sensitive and selective sensors for environmental monitoring and analytical chemistry (Rui-j, 2013). Moreover, its role in facilitating efficient and green synthesis methodologies, such as the solvent-free synthesis of imidazole derivatives, showcases its importance in sustainable chemistry and the development of "green" catalysts (Sonyanaik et al., 2018).

Propiedades

IUPAC Name |

2-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3S/c10-5-1-2-6-7(3-5)15-9(14)11(6)4-8(12)13/h1-3H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRQIWFOAHDBIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=O)N2CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-fluorophenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2700515.png)

![5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2700525.png)

![1-(2-fluorophenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2700527.png)

![3-(4-ethylphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2700528.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2700529.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole](/img/structure/B2700530.png)